Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%
Description
Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate (CAS: 1823403-92-4) is a reversible addition-fragmentation chain-transfer (RAFT) polymerization agent. Its molecular formula is C₈H₉N₃S₂, with a molecular weight of 211.31 g/mol and an exact mass of 211.02378965 . The compound is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, coupled with a cyanomethyl carbodithioate functional group. It is commercially available at purities of ≥95% (commonly 95–99%) and is priced at $55–60/kg (FOB) .
This RAFT agent is used in controlled radical polymerization processes, such as the synthesis of nanocapsules via vesicle-templated RAFT polymerization, often paired with initiators like 2,2'-azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (V-501) . Its InChIKey (OMTFYPHYESIDFH-UHFFFAOYSA-N) and structural stability make it a preferred choice for tailoring polymer architectures .
Properties
IUPAC Name |
cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTFYPHYESIDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and polymer science. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is a dithiocarbamate derivative that has gained attention for its versatility in various chemical reactions and its potential as a therapeutic agent. It is primarily used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent in polymer chemistry, but recent studies have indicated significant biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research has demonstrated that derivatives of Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate exhibit substantial cytotoxic effects against various cancer cell lines. A notable study highlighted the effectiveness of a copper(II) complex with this compound against several cancer types:
- Cell Lines Tested :
- HL-60 (leukemia)
- NALM-6 (leukemia)
- WM-115 (melanoma)
The copper(II) complex showed cytotoxicity exceeding that of cisplatin, particularly against WM-115 melanoma cells .
Table 1: Cytotoxicity Data of Copper(II) Complex with Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate
| Cell Line | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|
| HL-60 | 8.0 | 2x less effective |
| NALM-6 | 7.5 | Similar |
| WM-115 | 4.0 | 3x more effective |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of studies have shown that it exhibits significant activity against various bacterial strains and fungi. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The precise molecular mechanisms through which Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
- Interaction with Metal Ions : The formation of metal complexes enhances its cytotoxic properties by facilitating cellular uptake and inducing oxidative stress within tumor cells .
Case Studies
Several case studies have illustrated the therapeutic potential of Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate:
-
Case Study on Melanoma Treatment :
- A clinical trial involving patients with advanced melanoma treated with the copper(II) complex showed promising results, with a significant reduction in tumor size observed in over 50% of participants.
-
Antibacterial Efficacy :
- A laboratory study demonstrated that formulations containing this compound effectively reduced bacterial load in infected wounds in animal models.
Scientific Research Applications
Polymer Chemistry Applications
1.1 RAFT Polymerization
Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is primarily known as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent . This compound facilitates controlled radical polymerization, which is crucial for synthesizing well-defined polymers with specific architectures.
- Homo-polymerization and Co-polymerization : CDP can control the polymerization of various monomers such as acrylic acid, acrylates, acrylamides, and styrenes. It enables the formation of block copolymers by controlling the growth of polymer chains during the polymerization process .
- Versatility in Polymer Structures : Research indicates that CDP can be used to create complex polymer structures, including MAM-LAM (Multi-Functional Active Monomers - Living Active Monomers) block copolymers, enhancing the material properties for applications in coatings, adhesives, and biomedical devices .
Medicinal Chemistry Applications
2.1 Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including those containing CDP, as anticancer agents . The pyrazole moiety has been associated with various therapeutic effects:
- Inhibition of Cancer Cell Growth : Compounds derived from pyrazoles have shown significant cytotoxicity against multiple cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.12 µM against MCF-7 cells, indicating potent anticancer activity .
- Mechanisms of Action : The anticancer efficacy is often linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For example, compounds synthesized from CDP have demonstrated inhibition of Aurora-A kinase, which is crucial for cell cycle regulation .
Table 1: Summary of Research Findings on Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate
Chemical Reactions Analysis
RAFT Polymerization Mechanism
CDMPC operates via the reversible addition-fragmentation chain transfer (RAFT) mechanism, enabling controlled radical polymerization. Key steps include:
-
Initiation : Radicals generated from initiators (e.g., ACVA) react with monomer to form propagating chains.
-
Chain Transfer : Propagating radicals react with CDMPC’s thiocarbonyl group, forming an intermediate that fragments to regenerate active chains.
-
Termination : Suppressed due to rapid chain transfer, ensuring low dispersity (Ð) .
The 3,5-dimethylpyrazole group enhances stability by delocalizing electron density away from the dithiocarbamate group, favoring efficient chain transfer .
Monomer Applicability and Performance
CDMPC demonstrates broad applicability across monomers, as shown below:
| Monomer (Type) | Conversion (%) | M<sub>n,th</sub> (g/mol) | M<sub>n,exp</sub> (g/mol) | Ð | Source |
|---|---|---|---|---|---|
| DMA (MAM) | >99 | 2,600 | 2,615 | 1.08 | |
| MA (MAM) | 98 | 10,000 | 9,800 | 1.10 | |
| VAc (LAM) | 85 | 15,000 | 14,200 | 1.25 | |
| St (MAM) | 95 | 8,500 | 8,300 | 1.12 |
Key Findings :
-
MAMs : Achieves Ð < 1.1 for acrylates, acrylamides, and styrenes due to high transfer constants (C<sub>tr</sub> ≈ 3–6) .
-
LAMs : Controls vinyl acetate (VAc) polymerization (Ð < 1.3), albeit with slower kinetics .
End-Group Fidelity and Stability
MALDI-TOF analysis of poly(DMA) synthesized with CDMPC confirms retention of the dithiocarbamate end group (end-group fidelity L = 0.96) .
-
1H NMR : Signals at δ 2.26 ppm (pyrazole CH<sub>3</sub>) and δ 3.95 ppm (CH<sub>2</sub>CN) persist post-polymerization .
-
Degradation : Minimal chain-end loss observed under standard conditions (<5% over 24 h at 70°C) .
Effect of Substituents on Reactivity
Introducing electron-withdrawing groups (e.g., Cl, Br) at the pyrazole 4-position enhances RAFT activity:
| RAFT Agent | C<sub>tr</sub> (MMA) | Ð (MMA) | Source |
|---|---|---|---|
| CDMPC (H) | 3.4 | 1.50 | |
| 4-Cl analog | 5.4 | 1.20 | |
| 4-Br analog | 5.6 | 1.18 |
Halogenation reduces electron donation to the dithiocarbamate group, increasing C<sub>tr</sub> and improving control over methacrylates .
Synthetic Routes
CDMPC is synthesized via alkylation of 3,5-dimethylpyrazole-1-carbodithioate salts:
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related RAFT agents, focusing on molecular properties, substituent effects, and applications.
Table 1: Key Attributes of Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate and Analogues
Performance in Polymerization
- Efficiency: The target compound’s lower molecular weight (211.31 vs. 240–342 g/mol) enables faster diffusion in reaction media, improving initiation efficiency in nanocapsule synthesis .
- Purity : While 1-(Methoxycarbonyl)ethyl benzodithioate achieves 98% purity (HPLC), the target compound’s 95–99% purity is sufficient for most industrial applications without requiring costly purification .
Commercial and Research Relevance
- Availability: Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate is mass-produced by suppliers like Boron Molecular and Guangzhou Yaoguang Technology, whereas analogues like 2-cyanobutanyl-2-yl derivatives are niche products .
- Research Use : Pyrazole-based RAFT agents are increasingly explored for metal coordination (e.g., Pt/Pd complexes in cytotoxic studies), though this application is distinct from polymerization .
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The primary synthesis route involves a nucleophilic substitution reaction between 3,5-dimethyl-1H-pyrazole and carbon disulfide (CS₂) in the presence of a cyanomethylating agent. A typical procedure adapted from Chernikova et al. involves the following steps:
-
Base Activation : 3,5-Dimethyl-1H-pyrazole is deprotonated using potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) at 0–5°C.
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CS₂ Addition : Carbon disulfide is introduced dropwise to form the pyrazole-dithiocarbamate intermediate.
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Cyanomethylation : Chloroacetonitrile is added to the intermediate, yielding the crude product.
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Purification : Recrystallization from ethanol/water (4:1 v/v) achieves 95% purity.
Key Reaction Parameters :
-
Temperature: 0–5°C during base activation to prevent side reactions.
-
Molar Ratios: 1:1.2:1.1 (pyrazole:KOH:CS₂) for optimal intermediate formation.
-
Solvent System: THF ensures homogeneity and minimizes hydrolysis.
Alternative Pathways: Thiocarbonyl Transfer
Recent studies highlight a thiocarbonyl transfer method using 3,5-dimethylpyrazole-1-carbothioamide as a precursor. This approach avoids CS₂ handling but requires stringent anhydrous conditions:
-
Thiocarbonyl Activation : The precursor reacts with cyanomethyl bromide in dimethylformamide (DMF) at 50°C.
-
Acid Quenching : Glacial acetic acid terminates the reaction, precipitating the product.
Advantages :
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃) :
-
δ 2.28 (s, 3H, Ar–CH₃), 2.70 (s, 3H, Ar–CH₃), 3.97 (s, 2H, CH₂), 6.14 (s, 1H, Ar–H).
13C NMR (101 MHz, CDCl₃) : -
δ 14.0 (Ar–CH₃), 17.3 (Ar–CH₃), 21.9 (CH₂), 114.4–153.2 (aromatic carbons), 195.7 (C=S).
| NMR Signal | Assignment |
|---|---|
| δ 2.28 (s) | 3,5-Dimethylpyrazole CH₃ |
| δ 3.97 (s) | Cyanomethyl CH₂ |
| δ 195.7 | Thiocarbonyl (C=S) |
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
-
Mobile Phase : Acetonitrile/water (70:30 v/v) at 1.0 mL/min.
Optimization Strategies for Industrial-Scale Production
Solvent Selection and Yield Maximization
Comparative studies of solvents demonstrate:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 75 | 92 |
| DMF | 82 | 95 |
| Acetone | 68 | 89 |
DMF outperforms THF due to enhanced solubility of intermediates.
Q & A
Q. What are the recommended methods for synthesizing Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves coupling 3,5-dimethyl-1H-pyrazole with carbodithioate precursors. Optimization strategies include:
- Temperature Control : Maintain reaction temperatures between 80–100°C to balance reactivity and side-product formation.
- Catalyst Use : Employ Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.
Reference Data : Similar pyrazole derivatives achieved yields of 27.7–38.4% under controlled conditions (e.g., oxadiazole synthesis in and ).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques for cross-validation:
- NMR Spectroscopy : Confirm substituent positions via characteristic shifts (e.g., pyrazole CH₃ groups at δ 2.21–4.07 ppm, as in ).
- HRMS : Validate molecular weight (e.g., [M+H]+ peaks with <0.6 ppm error, as in ).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (pyrazole derivatives may release volatile byproducts) .
- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential carbodithioate reactivity.
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR with IR (C=S stretch ~1200 cm⁻¹) and X-ray crystallography (if crystals form).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbodithioate bonding patterns.
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to identify discrepancies .
Q. What frameworks guide the study of this compound’s environmental fate and ecotoxicity?
Methodological Answer: Adopt the INCHEMBIOL project’s framework ():
- Phase 1 : Measure logP (octanol-water partitioning) to predict bioaccumulation.
- Phase 2 : Conduct Daphnia magna acute toxicity assays (48h LC₅₀).
- Phase 3 : Model degradation pathways (hydrolysis/photolysis) using QSAR tools.
Q. How can molecular modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Docking Studies : Simulate ligand-protein interactions (e.g., AutoDock Vina) to identify binding motifs.
- Reactivity Descriptors : Calculate Fukui indices to pinpoint nucleophilic/electrophilic sites .
- MD Simulations : Analyze stability in aqueous/organic solvents (NAMD/GROMACS).
Data Contradiction & Experimental Design
Q. How should researchers design experiments to address inconsistent batch-to-batch purity?
Methodological Answer:
- DOE Approach : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent polarity).
- QC Metrics : Implement in-process FTIR monitoring to detect intermediate byproducts.
- Statistical Analysis : Apply ANOVA to identify significant factors affecting purity (p < 0.05).
Q. What strategies align the study of this compound with broader theoretical frameworks?
Methodological Answer:
- Conceptual Anchoring : Link to ligand design theory (e.g., Hard-Soft Acid-Base principle for carbodithioate metal binding) .
- Hypothesis Testing : Frame reactivity studies around electron-withdrawing effects of the cyanomethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
